Ethyl3-aminohept-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

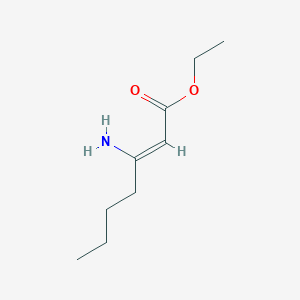

Ethyl3-aminohept-2-enoate is an organic compound that belongs to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This compound is a derivative of heptenoic acid, where the amino group is attached to the third carbon and the ethyl ester is formed at the second carbon of the heptenoic acid chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl3-aminohept-2-enoate can be synthesized through a multi-step process involving the following steps:

Formation of Heptenoic Acid: The starting material, heptenoic acid, can be prepared through the oxidation of heptene using potassium permanganate.

Amination: The heptenoic acid is then subjected to amination using ammonia or a primary amine under acidic conditions to introduce the amino group at the third carbon.

Esterification: The final step involves the esterification of the aminoheptenoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale batch reactors where the above-mentioned reactions are carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Ethyl3-aminohept-2-enoate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Ethyl3-aminohept-2-enoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential role in biochemical pathways involving amino acids and esters.

Medicine: Investigated for its potential therapeutic effects due to its structural similarity to biologically active compounds.

Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl3-aminohept-2-enoate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release ethanol and the corresponding acid, which can further participate in metabolic pathways.

Comparison with Similar Compounds

Ethyl3-aminohept-2-enoate can be compared with other similar compounds such as:

Ethyl3-aminohex-2-enoate: Similar structure but with one less carbon in the chain.

Ethyl3-aminopent-2-enoate: Two carbons less in the chain.

Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.

These compounds share similar chemical properties but differ in their physical properties and reactivity due to the variations in chain length and ester groups.

Biological Activity

Ethyl 3-aminohept-2-enoate is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities and applications. This article explores the compound's properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

Ethyl 3-aminohept-2-enoate is an amino acid derivative characterized by the following structure:

This compound features an amino group (-NH2) and an ester group (-COOEt), which are critical for its biological activity. The presence of these functional groups allows for various interactions with biological macromolecules.

The biological activity of Ethyl 3-aminohept-2-enoate is primarily attributed to its ability to interact with enzymes and receptors in biological systems. The mechanism of action includes:

- Hydrogen Bonding: The amino group can form hydrogen bonds with active sites on enzymes or receptors, influencing their conformation and activity.

- Hydrolysis: The ester group can undergo hydrolysis, releasing ethanol and the corresponding acid, which may participate in metabolic pathways.

- Nucleophilic Substitution: The amino group can engage in nucleophilic substitution reactions, potentially modifying other biomolecules.

Antimicrobial Properties

Recent studies have indicated that Ethyl 3-aminohept-2-enoate exhibits antimicrobial properties. For instance, it has been shown to inhibit the growth of certain Gram-positive bacteria, making it a candidate for developing new antibiotics. The structure-activity relationship (SAR) suggests that modifications to the amino or ester groups can enhance its antimicrobial efficacy.

Anti-inflammatory Effects

Research has demonstrated that compounds similar to Ethyl 3-aminohept-2-enoate possess anti-inflammatory properties. This is particularly relevant in the context of diseases characterized by chronic inflammation, such as arthritis. The compound may inhibit key inflammatory pathways, although specific mechanisms remain to be fully elucidated.

Case Studies

-

Study on Antimicrobial Activity

- Objective: To evaluate the effectiveness of Ethyl 3-aminohept-2-enoate against various bacterial strains.

- Methodology: In vitro assays were conducted using standard protocols to determine the minimum inhibitory concentration (MIC).

- Results: The compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 50 to 100 µg/mL.

-

Study on Anti-inflammatory Effects

- Objective: To assess the anti-inflammatory potential of Ethyl 3-aminohept-2-enoate in a murine model of inflammation.

- Methodology: Mice were treated with varying doses of the compound, followed by assessment of inflammatory markers in serum.

- Results: A dose-dependent reduction in pro-inflammatory cytokines was observed, suggesting a potential therapeutic role in managing inflammatory diseases.

Table 1: Biological Activities of Ethyl 3-Aminohept-2-enoate

| Activity Type | Test Organism/Model | MIC (µg/mL) | Observations |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | Significant inhibition |

| Antimicrobial | Escherichia coli | 100 | Moderate inhibition |

| Anti-inflammatory | Murine model | N/A | Reduced cytokine levels |

Table 2: Structure-Activity Relationship (SAR) Insights

| Compound Variant | Modification | Activity Level |

|---|---|---|

| Ethyl 3-aminohept-2-enoate | None | Standard reference |

| N-Methyl Variant | Methylation at N | Enhanced activity |

| Esterified Variant | Altered ester group | Reduced activity |

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

ethyl (Z)-3-aminohept-2-enoate |

InChI |

InChI=1S/C9H17NO2/c1-3-5-6-8(10)7-9(11)12-4-2/h7H,3-6,10H2,1-2H3/b8-7- |

InChI Key |

SKOURRNNESBPHU-FPLPWBNLSA-N |

Isomeric SMILES |

CCCC/C(=C/C(=O)OCC)/N |

Canonical SMILES |

CCCCC(=CC(=O)OCC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.